molecular formula C13H8Cl2O2 B1437652 4-(2,5-Dichlorophenyl)benzoic acid CAS No. 63028-31-9

4-(2,5-Dichlorophenyl)benzoic acid

Cat. No.: B1437652
CAS No.: 63028-31-9
M. Wt: 267.1 g/mol
InChI Key: XAKPMSIGBXHCRV-UHFFFAOYSA-N
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Description

“4-(2,5-Dichlorophenyl)benzoic acid” is a chemical compound with the CAS Number: 63028-31-9. It has a molecular weight of 267.11 . The IUPAC name for this compound is 2’,5’-dichloro [1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H8Cl2O2 . More detailed structural information might be available in specialized chemical databases or scientific literature.

Scientific Research Applications

Antimicrobial Activity

4-(2,5-Dichlorophenyl)benzoic acid derivatives have shown potential in antimicrobial applications. For instance, thioureides derived from related benzoic acids exhibited specific antimicrobial activities against a range of bacteria and fungi. These compounds were particularly effective against Staphylococcus aureus, suggesting their potential use in treating multidrug-resistant infections (Limban et al., 2008).

Photodecomposition and Environmental Applications

Research into the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, has revealed their transformation under UV irradiation. This process, where chlorine is replaced by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid, has implications for environmental remediation and water treatment (Crosby & Leitis, 1969).

Crystal Structure Analysis

The crystal structure of compounds related to this compound, such as 2-(2,6-dichlorophenylcarbamoyl)benzoic acid, has been studied, providing insights into their molecular arrangement and potential applications in material science and molecular engineering (Kennard, Smith, & Katekar, 1982).

Advanced Oxidation Processes

Studies have investigated the use of chlorobenzoic acids, including 4-chlorophenol, in advanced oxidation processes. These processes are crucial for the degradation of organic pollutants in water treatment, where compounds like 4-chlorophenol can be effectively degraded under certain conditions (Bokare & Choi, 2010).

Environmental Toxicology

Research on the toxicity of benzoic acid derivatives, including 4-chlorobenzoic acid, has been conducted to understand their effects on environmental and human health. This research is critical in assessing the risks associated with the presence of these compounds in various ecosystems (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Mechanism of Action

    Target of Action

    Benzoic acid is known to have antimicrobial properties and is often used as a food preservative . It can inhibit the growth of mold, yeast, and some bacteria.

    Mode of Action

    Benzoic acid’s antimicrobial action is believed to be due to its ability to disrupt the cell membrane and inhibit the function of enzymes within the cell .

    Biochemical Pathways

    Benzoic acid is metabolized in the liver where it is conjugated with glycine and excreted as hippuric acid .

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of benzoic acid are well-studied. After ingestion, it is rapidly absorbed from the gastrointestinal tract, metabolized in the liver, and excreted in the urine .

    Result of Action

    The primary result of benzoic acid’s action is the inhibition of microbial growth, making it an effective preservative .

    Action Environment

    The effectiveness of benzoic acid as a preservative can be influenced by environmental factors such as pH, temperature, and the presence of other substances .

Properties

IUPAC Name

4-(2,5-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKPMSIGBXHCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651801
Record name 2',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63028-31-9
Record name 2',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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